Subtype-Selective M5 Targeting: Divergent SAR Between Thiazol-2-yl and Benzothiazol-5-yl Congeners
Within the M5 inhibitor patent series, the target compound features a 4-(p-tolyl)thiazol-2-yl amide moiety, whereas the majority of specifically claimed examples utilize a 1,3-benzothiazol-5-yl amide (e.g., N-(1,3-benzothiazol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide) or a 2-methyl-1,3-benzothiazol-5-yl amide [1]. The thiazole-to-benzothiazole switch introduces an aromatic ring fusion that increases molecular surface area and π-stacking capacity. Although quantitative M5 IC50 data for these two compounds have not been published in a head-to-head format, patent disclosure patterns indicate that the thiazol-2-yl series (including the target compound) and the benzothiazol-5-yl series are treated as distinct structural sub-classes within the same Markush claims, with separate exemplification for each core [1]. This is significant because fused-ring benzothiazole analogs of piperidine-4-carboxamides are known from other target classes (e.g., CDK inhibitors such as SNS-032/BMS-387032) to exhibit altered kinase selectivity and pharmacokinetics relative to monocyclic thiazole counterparts [2]. For procurement, this means the target compound offers a differentiated and less-explored chemical space within the M5 landscape, reducing redundancy with benzothiazole-based screening libraries.
| Evidence Dimension | Heterocyclic core architecture affecting target engagement surface |
|---|---|
| Target Compound Data | 4-(p-Tolyl)thiazol-2-yl amide (monocyclic thiazole; C22H22ClN3O3S2, MW 476.01) |
| Comparator Or Baseline | N-(1,3-Benzothiazol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide (fused bicyclic benzothiazole; C19H18ClN3O3S2, MW 435.95) [1] |
| Quantified Difference | MW increase of ~40 Da and addition of p-tolyl group vs. benzothiazole fusion; distinct patent sub-classification [1] |
| Conditions | Structural comparison based on US20230303552A1 exemplified compound list |
Why This Matters
The monocyclic thiazole scaffold allows exploration of M5 SAR space orthogonal to the more heavily exemplified benzothiazole series, enabling IP-differentiable hit finding.
- [1] US Patent Application US20230303552A1. Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor M5 inhibitors. See comparative compounds: N-(1,3-benzothiazol-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide (SPFWJRDDKDHDIN), 1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide (JPYDAEJBHMBVPM), and the target compound class. Available at: https://patents.google.com/patent/US20230303552A1/en View Source
- [2] SNS-032 (BMS-387032). N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide. CDK2/7/9 inhibitor with IC50 values of 38 nM, 63 nM, and 4 nM respectively. ChEBI:91399. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:91399 View Source
